N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide
Description
N-[2-(4-Methoxyphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide is a synthetic small molecule featuring a chromen-4-one (flavone) backbone substituted with a 4-methoxyphenyl group at position 2 and a cyclohexanecarboxamide moiety at position 4. The chromen-4-one core is a common pharmacophore in bioactive compounds, often associated with anti-inflammatory, anticancer, and enzyme-inhibitory properties . Structural studies of such compounds often employ crystallographic tools like SHELX and WinGX for refinement and visualization .
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c1-27-18-10-7-15(8-11-18)22-14-20(25)19-13-17(9-12-21(19)28-22)24-23(26)16-5-3-2-4-6-16/h7-14,16H,2-6H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFABSSMTSLUKHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4CCCCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Chromone Core: The chromone core can be synthesized via the cyclization of 2-hydroxyacetophenone derivatives with appropriate aldehydes under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions, often using methoxybenzene and suitable electrophiles.
Attachment of the Cyclohexanecarboxamide Moiety: The final step involves the coupling of the chromone derivative with cyclohexanecarboxylic acid or its derivatives, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, and Friedel-Crafts reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The compound’s structural features, such as the chromone core and methoxyphenyl group, play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
N-[2-(4-tert-Butylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide
This analogue replaces the 4-methoxyphenyl group with a bulkier 4-tert-butylphenyl substituent. Such modifications may alter binding kinetics in enzyme targets compared to the methoxy variant .
SC560 (5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethylpyrazole)
SC560, a COX-1 inhibitor, shares the 4-methoxyphenyl group but employs a pyrazole core instead of chromen-4-one. The trifluoromethyl and chlorophenyl groups enhance its potency (IC₅₀ = 9 nM for COX-1), suggesting that electron-withdrawing substituents improve target affinity. In contrast, the chromen-4-one scaffold in the target compound may favor different binding interactions .
NS398 (N-[2-(Cyclohexoxy)-4-nitrophenyl]-methanesulfonamide)
NS398, a COX-2 inhibitor, incorporates a cyclohexyloxy group and a sulfonamide linkage. While the cyclohexane moiety is shared with the target compound, the sulfonamide group provides distinct hydrogen-bonding and electronic properties, contributing to its COX-2 selectivity (IC₅₀ = 1.77 μM) .
Pharmacological and Functional Comparisons
Key Observations:
- Substituent Bulk : The tert-butyl group in the chromen-4-one analogue () likely reduces solubility compared to the methoxy variant, impacting bioavailability.
- Core Structure: Chromen-4-one derivatives may exhibit broader enzymatic interactions than pyrazole- or sulfonamide-based compounds due to planar aromaticity and keto-enol tautomerism.
Biological Activity
N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide is a synthetic compound that belongs to the class of chromenone derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article delves into the biological activity of this compound, summarizing key findings from various studies.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C20H23NO3
- Molecular Weight : 325.41 g/mol
The synthesis typically involves multi-step organic reactions, including the formation of the chromenone core and subsequent functionalization with the cyclohexanecarboxamide moiety.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including kinases and proteases, which play crucial roles in cell signaling and proliferation.
- Pathway Modulation : It modulates several cellular pathways, particularly those involved in apoptosis (programmed cell death) and cell cycle regulation.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | |
| HeLa (Cervical Cancer) | 8.0 | |
| A549 (Lung Cancer) | 15.0 |
The mechanism underlying its anticancer effects may involve the induction of apoptosis and inhibition of tumor growth by disrupting critical signaling pathways.
Anti-inflammatory Activity
This compound has also been evaluated for its anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
Antimicrobial Activity
The compound exhibits antimicrobial activity against various bacterial strains, demonstrating potential as an antibacterial agent. The following table summarizes its activity against selected pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Breast Cancer : A study conducted on MCF-7 cells revealed that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation.
- Inflammatory Disease Model : In a murine model of arthritis, administration of the compound reduced swelling and inflammatory markers, suggesting its potential use in treating inflammatory diseases.
- Antimicrobial Efficacy : Clinical isolates of MRSA were tested against the compound, showing promising results that indicate its potential as an alternative treatment for resistant bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
